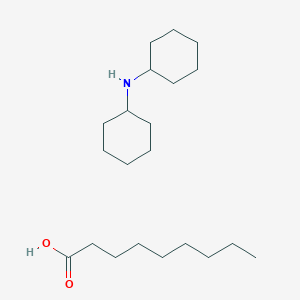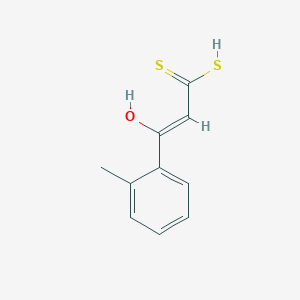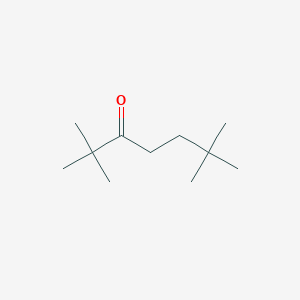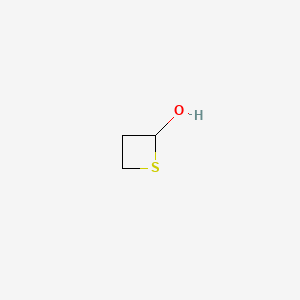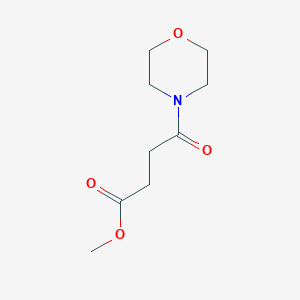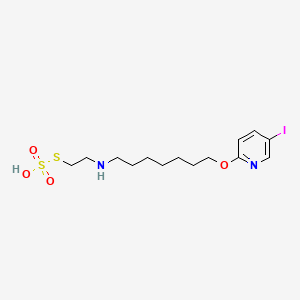
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with iodine and an ethanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of 5-iodo-2-pyridinol with 7-bromoheptan-1-amine to form an intermediate, which is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine substituent to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The iodine substituent and ethanethiol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions are mediated through pathways involving covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanethiol, 2-(7-(5-bromo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)
- Ethanethiol, 2-(7-(5-chloro-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)
Uniqueness
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) is unique due to the presence of the iodine substituent, which imparts distinct chemical properties such as higher reactivity and specific binding affinity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
41287-16-5 |
|---|---|
Fórmula molecular |
C14H23IN2O4S2 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
5-iodo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine |
InChI |
InChI=1S/C14H23IN2O4S2/c15-13-6-7-14(17-12-13)21-10-5-3-1-2-4-8-16-9-11-22-23(18,19)20/h6-7,12,16H,1-5,8-11H2,(H,18,19,20) |
Clave InChI |
UMPSEGNTCDIXFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1I)OCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


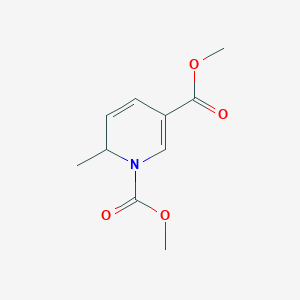
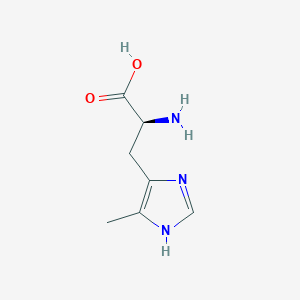
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
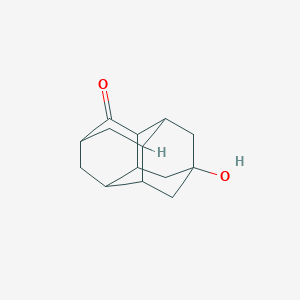
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
